Apelin-36 -

Apelin-36

Catalog Number: EVT-242144
CAS Number:
Molecular Formula: C185H304N68O43S
Molecular Weight: 4201 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apelin-36 is a 36-amino acid peptide hormone belonging to the apelin family of peptides [, , , , , ]. It is derived from the apelin gene, which encodes a pre-pro-protein processed into various regulatory hormones, including apelin-13 and apelin-17 []. All apelin isoforms share the thirteen C-terminal amino acids comprising apelin-13, with apelin-17 and apelin-36 extending further from the N-terminus [].

Apelin-36 was initially discovered as the endogenous ligand for the G protein-coupled receptor APJ [, , ]. While initially considered the primary mediator of apelin-36's biological activity, research suggests that apelin-36 may also possess APJ-independent functions [, , , ].

  • Cardiovascular: Stimulation of cardiac contractility [, ], suppression of blood pressure [, ], arterial and venous dilatation [], and potential therapeutic role in heart failure [].
  • Metabolic: Improving glucose homeostasis [, , , ], lowering body weight [, , , ], reducing food intake [], inhibiting gastric emptying and duodenal motility [], impacting lipid profile [], and potential therapeutic role in diabetes and obesity [, ].

Cardiovascular Research:

  • Heart Failure: Studies show that apelin-36 levels are elevated in heart failure due to chronic systemic hypoxia []. Apelin-36's ability to increase cardiac output and lower blood pressure, even in patients with chronic heart failure, suggests its potential as a therapeutic target in this condition [].
  • Hypertension: Research indicates a correlation between decreased plasma apelin-36 levels and essential hypertension, suggesting a potential role in blood pressure regulation [, ].
  • Myocardial Ischemia: Apelin-36 demonstrates protective effects in myocardial ischemia/reperfusion injury models, likely due to its anti-apoptotic and anti-inflammatory properties [, , ].

Metabolic Research:

  • Diabetes and Obesity: Apelin-36 has shown promise in ameliorating metabolic dysfunction in diet-induced obese mice, improving glucose homeostasis, lowering body weight, and correcting lipid profiles []. Studies also suggest that apelin-36 levels are elevated in pre-diabetics and newly diagnosed diabetes mellitus patients [, ].
  • Metabolic Syndrome: Research indicates an association between apelin-36 levels and components of metabolic syndrome, such as insulin resistance and atherosclerosis [].

Other Research Areas:

  • Acute Lung Injury: Apelin-36 exhibits protective effects against lipopolysaccharide-induced acute lung injury, potentially by inhibiting the ASK1/MAPK signaling pathway [].
  • Psoriasis: Studies have reported lower apelin-36 serum levels in patients with psoriasis vulgaris [, ], suggesting a potential association with the disease and its associated metabolic disturbances.
  • Cerebrovascular Disease: Research suggests a correlation between apelin-36 and collateral circulation in patients with middle cerebral artery occlusion and Moyamoya disease, highlighting its potential role in cerebrovascular health [].
  • Pregnancy: Studies have investigated the relationship between apelin-36 and pregnancy complications, such as preeclampsia [], gestational hypertension [, , ], and delivery mode [, ].
Future Directions
  • Developing APJ-independent therapeutics: Based on the uncoupling of cardiovascular and metabolic activities, research can focus on developing apelin-36 variants that specifically target metabolic diseases without impacting cardiovascular function [].

Apelin-13

Compound Description: Apelin-13 is a shorter, C-terminal fragment of Apelin-36, also recognized as a potent agonist of the APJ receptor. [] It exhibits strong affinity for APJ, potentially even greater than Apelin-36. [, , ] Similar to Apelin-36, Apelin-13 displays cardiovascular effects, such as inducing vasodilation and influencing cardiac contractility. [, ] Studies have demonstrated Apelin-13's neuroprotective properties against ischemia/reperfusion injury-induced apoptosis. []

Relevance: Apelin-13 is a structurally related peptide to Apelin-36, sharing the 13 C-terminal amino acids. [] Despite similar APJ activation profiles, research suggests that Apelin-13 does not demonstrate the same metabolic benefits as Apelin-36 in a high-fat diet mouse model. [] This difference highlights a potential divergence in their biological activities despite their structural similarities.

Apelin-17

Compound Description: Apelin-17, an endogenous peptide intermediate in length between Apelin-13 and Apelin-36, functions as a potent agonist at the APJ receptor. [] Similar to Apelin-36, it is involved in regulating cardiovascular function and has shown potential in influencing energy intake and homeostasis. [, ]

Relevance: Structurally, Apelin-17 represents an intermediate form of Apelin-36, possessing the 13 C-terminal amino acids of Apelin-13 and an additional four amino acids extending from the N-terminus. [] While its biological activities are less extensively studied compared to Apelin-13 and Apelin-36, existing research suggests its involvement in similar physiological processes. []

Relevance: Apelin-36(L28A) demonstrates a critical divergence from Apelin-36, showcasing a decoupling of metabolic and cardiovascular activities despite being structurally similar. [] This finding suggests that Apelin-36 may exert its metabolic effects through a mechanism distinct from canonical APJ signaling, opening avenues for developing therapeutics targeting metabolic diseases without impacting cardiovascular function. []

Relevance: Apelin-36-[L28C(30kD-PEG)] represents a promising lead for developing diabetes therapeutics based on Apelin-36. [] By minimizing APJ activation and extending half-life, this variant offers a potential treatment strategy for metabolic diseases without the cardiovascular liabilities associated with Apelin-36's canonical APJ signaling. []

SCNH2

Compound Description: SCNH2, a newly identified bioactive peptide, is derived from the amino acid sequence of Apelin-36. [] It exhibits potent mitogenic and chemotactic properties in both normal and malignant cells, promoting angiogenesis. [] SCNH2 demonstrates higher potency and sensitivity compared to Apelin-13 and vascular endothelial growth factor-A. [] It is endogenously expressed in human tumors, placenta, and mouse embryonic tissues, suggesting critical roles in angiogenesis-related diseases and embryogenesis. []

Relevance: While originating from the Apelin-36 sequence, SCNH2 exerts its effects through a distinct, unidentified G protein-coupled receptor (GPCR) that is not APJ. [] This finding highlights the potential for undiscovered bioactive peptides within the Apelin-36 sequence that function independently of the APJ receptor, expanding the potential therapeutic targets within the apelinergic system.

Properties

Product Name

Apelin-36

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C185H304N68O43S

Molecular Weight

4201 g/mol

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.